molecular formula C15H22ClNO4 B14698727 Propiophenone, 2'-hydroxy-4'-(2-morpholinoethoxy)-, hydrochloride CAS No. 20800-11-7

Propiophenone, 2'-hydroxy-4'-(2-morpholinoethoxy)-, hydrochloride

Cat. No.: B14698727
CAS No.: 20800-11-7
M. Wt: 315.79 g/mol
InChI Key: BNUGTUBZXHZDKP-UHFFFAOYSA-N
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Description

Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride is a chemical compound with the molecular formula C15-H21-N-O4.Cl-H and a molecular weight of 315.83 . This compound is known for its unique structure, which includes a morpholinoethoxy group attached to a hydroxypropiophenone core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride typically involves the reaction of 2-hydroxypropiophenone with 2-(morpholino)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt is then formed by reacting the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride include:

Uniqueness

Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its morpholinoethoxy group provides additional functionality, making it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

20800-11-7

Molecular Formula

C15H22ClNO4

Molecular Weight

315.79 g/mol

IUPAC Name

1-[2-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO4.ClH/c1-2-14(17)13-4-3-12(11-15(13)18)20-10-7-16-5-8-19-9-6-16;/h3-4,11,18H,2,5-10H2,1H3;1H

InChI Key

BNUGTUBZXHZDKP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OCCN2CCOCC2)O.Cl

Origin of Product

United States

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